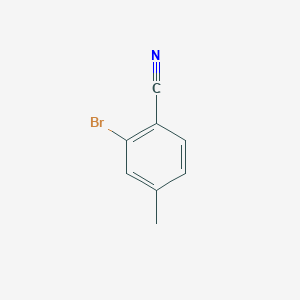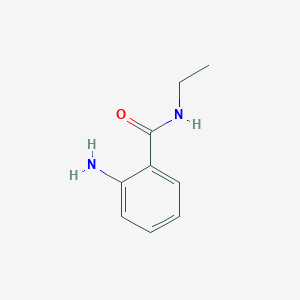
2-Bromo-4-méthylbenzonitrile
Vue d'ensemble
Description
2-Bromo-4-methylbenzonitrile is an organic compound with the molecular formula C8H6BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a methyl group at the fourth position. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
2-Bromo-4-methylbenzonitrile has several applications in scientific research:
Mécanisme D'action
Target of Action
It’s known that brominated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
2-Bromo-4-methylbenzonitrile is likely to undergo free radical reactions . In the initiating step, a bromine atom is lost, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting compound can then react with other molecules .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Pharmacokinetics
Its molecular weight of 196044 suggests that it may be absorbed and distributed throughout the body
Result of Action
It’s known that brominated compounds can alter the function of various enzymes and receptors, potentially leading to changes at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-methylbenzonitrile. For instance, it’s important to prevent the chemical from entering drains, as this could lead to environmental contamination .
Analyse Biochimique
Biochemical Properties
2-Bromo-4-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 2-Bromo-4-methylbenzonitrile to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of 2-Bromo-4-methylbenzonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Bromo-4-methylbenzonitrile has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can modulate cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Bromo-4-methylbenzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Furthermore, 2-Bromo-4-methylbenzonitrile can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-methylbenzonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-4-methylbenzonitrile is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity. Long-term exposure to 2-Bromo-4-methylbenzonitrile has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-methylbenzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage level results in a significant change in biological activity. High doses of 2-Bromo-4-methylbenzonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies .
Metabolic Pathways
2-Bromo-4-methylbenzonitrile is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its biotransformation into different metabolites. These metabolic pathways can influence the compound’s biological activity and toxicity. The interaction with cofactors and other enzymes can also affect the metabolic flux and levels of metabolites in the cell .
Transport and Distribution
The transport and distribution of 2-Bromo-4-methylbenzonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Bromo-4-methylbenzonitrile can localize to various cellular compartments, depending on its interactions with binding proteins and other cellular components .
Subcellular Localization
The subcellular localization of 2-Bromo-4-methylbenzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-Bromo-4-methylbenzonitrile has been found to localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-4-methylbenzonitrile can be synthesized through several methods. One common method involves the bromination of 4-methylbenzonitrile using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Another method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is carried out in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
In industrial settings, the production of 2-Bromo-4-methylbenzonitrile often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted benzonitriles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or sodium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 2-Bromo-4-methylbenzoic acid.
Reduction: 2-Bromo-4-methylbenzylamine.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromobenzonitrile: Similar structure but lacks the methyl group at the fourth position.
2-Bromo-3-methylbenzonitrile: Similar structure but the methyl group is at the third position instead of the fourth.
2-Chloro-4-methylbenzonitrile: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-4-methylbenzonitrile is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Propriétés
IUPAC Name |
2-bromo-4-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCMJJIZYDCGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356242 | |
| Record name | 2-bromo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42872-73-1 | |
| Record name | 2-bromo-4-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methylbenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2-Bromo-4-methylbenzonitrile and what are its key structural features?
A1: 2-Bromo-4-methylbenzonitrile (C8H6BrN) is an aromatic organic compound. It consists of a benzene ring substituted with a bromine atom at the 2-position, a methyl group at the 4-position, and a nitrile group at the 1-position. The molecule is almost planar, with a root mean square deviation of 0.008 Å for its non-hydrogen atoms []. This near-planar structure is common for substituted benzene derivatives.
Q2: What computational methods have been used to study 2-Bromo-4-methylbenzonitrile and what properties have been investigated?
A2: Researchers have employed Density Functional Theory (DFT) calculations using the B3LYP functional and a basis set to study 2-Bromo-4-methylbenzonitrile []. This computational approach allowed for the prediction of various molecular properties, including:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)










